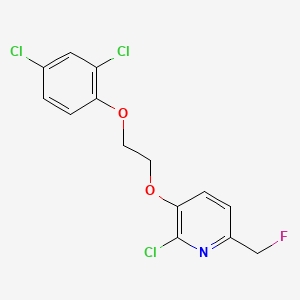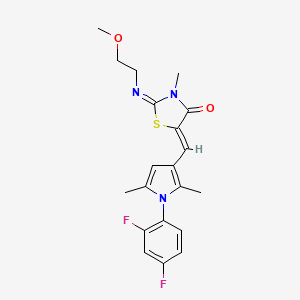
DBCO-PEG4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DBCO-PEG4-amine, also known as dibenzylcyclooctyne-polyethylene glycol-amine, is a compound widely used in the field of bioconjugation and click chemistry. It is a carboxyl-reactive building block with enhanced solubility in aqueous media, making it suitable for derivatizing carboxyl groups. The compound is particularly valuable in copper-free click chemistry applications, where it reacts with azide-functionalized molecules to form stable triazole linkages .
作用机制
Target of Action
DBCO-PEG4-Amine is a carboxyl-reactive building block . It is primarily used to derivatize carboxyl groups in the presence of activators (e.g., EDC, DCC) or activated esters (e.g., NHS esters) through a stable amide bond . The primary targets of this compound are therefore molecules containing carboxyl groups .
Mode of Action
This compound contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups . This reaction, also known as “click chemistry”, is highly selective and efficient, allowing for the formation of a stable triazole linkage .
Biochemical Pathways
This compound is used in the synthesis of PROTACs and antibody-drug conjugates (ADCs) . PROTACs are molecules that can degrade specific proteins within cells, while ADCs are antibodies linked to biologically active drugs. By using this compound, these molecules can be synthesized with high efficiency and specificity .
Pharmacokinetics
The peg spacer in this compound is known to enhance the water solubility of the compound , which could potentially improve its bioavailability.
Result of Action
The result of this compound’s action is the formation of a stable triazole linkage with azide-containing molecules . This enables the synthesis of complex molecules like PROTACs and ADCs, which can have various effects at the molecular and cellular level depending on their specific design .
Action Environment
This compound has enhanced solubility in aqueous media , which means it can stably exist in biological environments. but also reduces non-specific binding. This makes this compound a versatile tool in various biochemical and biomedical applications.
生化分析
Biochemical Properties
DBCO-PEG4-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Specifically, this compound can be used in the synthesis of a homobifunctional azide-to-azide cross-linker, FPM-PEG4-DBCO . The nature of these interactions is facilitated by the DBCO group in this compound, which can undergo SPAAC with molecules containing Azide groups .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. For instance, it has been used to functionalize solid surfaces with bio-active proteins using site-specific and biorthogonal labeling and azide-alkyne cycloaddition, a click chemistry . This process has been optimized to yield low particle aggregation and high levels of protein activity post-conjugation .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It contains a DBCO group that can undergo SPAAC with molecules containing Azide groups . This reaction forms a stable triazole linkage, which is crucial in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and ADCs .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, one hundred nanometer NHS AuNPs with amine-PEG4-DBCO resulted in high levels of aggregation as indicated by an increase in average diameter of almost threefold .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of DBCO-PEG4-amine typically involves the conjugation of dibenzylcyclooctyne (DBCO) with polyethylene glycol (PEG) and an amine group. The process begins with the preparation of DBCO, which is then reacted with PEG4 and an amine group under specific conditions to form the final product. The reaction is usually carried out in the presence of activators such as EDC or DCC, or activated esters like NHS esters, to form a stable amide bond .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as chromatography to remove any impurities and ensure its suitability for various applications .
化学反应分析
Types of Reactions: DBCO-PEG4-amine primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This type of reaction is a copper-free click chemistry process where the DBCO group reacts with azide-functionalized molecules to form stable triazole linkages . The compound can also participate in other reactions such as amidation, where the amine group reacts with carboxyl groups to form amide bonds .
Common Reagents and Conditions: The common reagents used in reactions involving this compound include azide-functionalized molecules, EDC, DCC, and NHS esters. The reactions are typically carried out under mild conditions, often at room temperature, to prevent any degradation of the compound or the reactants .
Major Products Formed: The major products formed from reactions involving this compound are triazole linkages when reacted with azides, and amide bonds when reacted with carboxyl groups. These products are stable and suitable for various bioconjugation applications .
科学研究应用
DBCO-PEG4-amine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for copper-free click chemistry, enabling the efficient conjugation of molecules without the need for a copper catalyst . In biology, it is used for the immobilization of proteins and enzymes on solid supports, enhancing their stability and activity . In medicine, this compound is used in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), which are valuable for targeted drug delivery and protein degradation . In industry, the compound is used in the fabrication of biosensors, biochips, and other microdevices .
相似化合物的比较
DBCO-PEG4-amine is unique in its ability to undergo copper-free click chemistry reactions, making it distinct from other compounds that require a copper catalyst. Similar compounds include DBCO-PEG4-maleimide, DBCO-PEG4-acid, and DBCO-PEG4-tetramethylrhodamine. These compounds share similar functional groups but differ in their specific applications and reactivity. For example, DBCO-PEG4-maleimide is used for conjugation with thiol groups, while DBCO-PEG4-acid is used for conjugation with amine groups .
This compound stands out due to its enhanced solubility in aqueous media and its ability to form stable triazole linkages without the need for a copper catalyst, making it highly valuable for various bioconjugation and click chemistry applications .
属性
IUPAC Name |
N-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37N3O6/c30-13-15-35-17-19-37-21-22-38-20-18-36-16-14-31-28(33)11-12-29(34)32-23-26-7-2-1-5-24(26)9-10-25-6-3-4-8-27(25)32/h1-8H,11-23,30H2,(H,31,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFJQULPXXATMFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![tert-butyl N-[(4S)-4-[[(2S)-3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]-5-[(4-methyl-2-oxo-1H-quinolin-7-yl)amino]-5-oxopentyl]carbamate](/img/structure/B606896.png)


![N-[4-(aminomethyl)-2,6-dimethylphenyl]-5-(2,5-dichlorophenyl)furan-2-carboxamide;hydrochloride](/img/structure/B606899.png)
![3-[2-({[(2-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B606901.png)

